molecular formula C20H22N4O B2413610 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448026-84-3

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2413610
CAS No.: 1448026-84-3
M. Wt: 334.423
InChI Key: SNNXGTZNIJCZNG-UHFFFAOYSA-N
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Description

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic small molecule featuring a pyrazole core and is intended for research applications. Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological potential and are frequently investigated as tools in medicinal chemistry and chemical biology . While the specific mechanism of action for this compound requires experimental determination, structurally similar molecules have been explored as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu5), a target of interest for neurological research . Other pyrazole-based analogues have demonstrated activity as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making such compounds relevant in oncology research . Furthermore, recent studies on novel pyrazole compounds have highlighted their potential antioxidative properties, showing an ability to inhibit ROS production and lipid peroxidation in cellular models, as well as interesting antiproliferative activities against various cancer cell lines . Researchers may find this compound valuable for probing related biochemical pathways. Disclaimer: This compound is provided for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. The information presented is based on the properties of analogous structures and must be verified by the researcher.

Properties

IUPAC Name

3-cyano-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c21-12-14-4-3-5-16(10-14)20(25)22-13-17-11-19(15-8-9-15)24(23-17)18-6-1-2-7-18/h3-5,10-11,15,18H,1-2,6-9,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNXGTZNIJCZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzamide and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a cyano group and a pyrazole moiety, suggests possible applications in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O, with a molecular weight of approximately 350.42 g/mol. The compound features a benzamide core, which is modified by the addition of a cyano group and a pyrazole ring, enhancing its pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications for cancer therapy.

Case Study: CDK Inhibition
In vitro studies have shown that derivatives of pyrazole compounds can effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as prostaglandins and cytokines. This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Mechanism of Action
The mechanism through which this compound exerts its anti-inflammatory effects involves the modulation of signaling pathways related to inflammation. It is hypothesized that the cyano group enhances the compound's ability to interact with specific receptors or enzymes involved in inflammatory processes.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructureUnique FeaturesBiological Activity
2-chloro-N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamideStructureContains a chloro groupInhibitor of CDK2
N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamideN/ALacks chloro substitutionModerate anti-inflammatory effects
3-cyano-N-(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylbenzamide N/AIncorporates a cyano groupPotential for enhanced reactivity and efficacy

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with cyclopropane-containing diketones or β-ketoesters under acidic conditions .

Functionalization : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .

Amide Coupling : Reaction of the pyrazole intermediate with 3-cyanobenzoyl chloride using coupling agents like HATU or EDCI in dichloromethane, followed by purification via column chromatography .
Key Considerations : Monitor reaction progress with TLC and confirm purity via LC-MS (>95%) .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; benzamide carbonyl at ~168 ppm) .
    • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and cyano group (~2220 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water gradient (retention time compared to standards) .
    • LC-MS : Detect molecular ion [M+H]⁺ and rule out impurities .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How do structural modifications (e.g., cyclopropyl vs. cyclopentyl) influence biological activity and metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Cyclopropyl : Enhances metabolic stability by reducing CYP450-mediated oxidation due to ring strain .
    • Cyclopentyl : Increases lipophilicity (logP >3), improving blood-brain barrier penetration but potentially lowering aqueous solubility .
  • Experimental Design :
    • Compare analogs in parallel assays (e.g., mGlu5 receptor binding, microsomal stability tests) .
    • Use molecular docking (AutoDock Vina) to predict interactions with target receptors, focusing on hydrophobic pockets .

Advanced: What experimental models are appropriate for evaluating its neuropharmacological effects?

Methodological Answer:

  • In Vivo Models :
    • Rodent Prefrontal Cortex (PFC) Studies : Measure dopamine release via microdialysis after systemic administration (dose range: 10–30 mg/kg) .
    • Behavioral Assays : Use novel object recognition (NOR) or forced swim tests to assess cognitive/antidepressant effects .
  • In Vitro Systems :
    • mGlu5 Receptor Binding : Radioligand displacement assays with [³H]MPEP (IC₅₀ determination) .
    • Calcium Flux Assays : HEK293 cells expressing mGlu5 receptors to quantify positive allosteric modulation (EC₅₀) .

Advanced: How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy data?

Methodological Answer:

  • Potential Causes :
    • Pharmacokinetic Factors : Poor bioavailability or rapid metabolism (e.g., CYP3A4-mediated) .
    • Off-Target Effects : Screen against panels of GPCRs/kinases (Eurofins CEREP panels) .
  • Mitigation Strategies :
    • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after dosing .
    • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using HRMS .
    • Allosteric vs. Orthosteric Modulation : Use Schild analysis or GTPγS binding to clarify mechanism .

Advanced: What strategies optimize selectivity for mGlu5 over related receptors (e.g., mGlu1)?

Methodological Answer:

  • Targeted Mutagenesis : Introduce point mutations (e.g., F787I in mGlu5) to identify critical binding residues .
  • Biophysical Techniques :
    • SPR (Surface Plasmon Resonance) : Compare binding kinetics (kₒₙ/kₒff) for mGlu5 vs. mGlu1 .
    • Cryo-EM : Resolve ligand-receptor complexes to guide structure-based design .
  • Functional Assays : Test cAMP inhibition (mGlu5-specific) vs. calcium mobilization (shared pathway) .

Advanced: How to assess the compound’s potential for drug-drug interactions (DDIs)?

Methodological Answer:

  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) in human liver microsomes .
  • Transporter Assays : Evaluate inhibition of P-gp (calcein-AM efflux) or OATP1B1 (rosuvastatin uptake) .
  • In Silico Prediction : Apply tools like Simcyp® to model DDIs based on CYP/transporter affinity .

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